molecular formula C15H18ClN3O2 B8052167 N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride

N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride

Cat. No.: B8052167
M. Wt: 307.77 g/mol
InChI Key: NEEYLBSPFXRUFD-UHFFFAOYSA-N
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Description

N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride is a compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features an oxazole ring, a phenyl group, and a pyrrolidine moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the phenyl group and the pyrrolidine moiety. The final step often involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can optimize the yield and purity of the compound. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of catalysts, solvents, and specific temperature and pressure settings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring and phenyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-oxazol-5-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide
  • Imidazole-containing compounds

Uniqueness

N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride stands out due to its unique combination of an oxazole ring, phenyl group, and pyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its versatility in undergoing various chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-[3-(1,3-oxazol-5-yl)phenyl]-2-pyrrolidin-3-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.ClH/c19-15(6-11-4-5-16-8-11)18-13-3-1-2-12(7-13)14-9-17-10-20-14;/h1-3,7,9-11,16H,4-6,8H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEYLBSPFXRUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(=O)NC2=CC=CC(=C2)C3=CN=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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